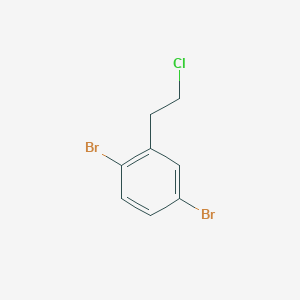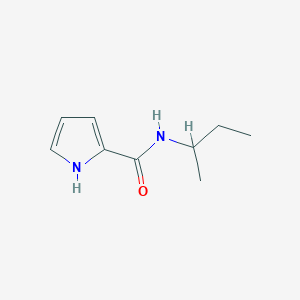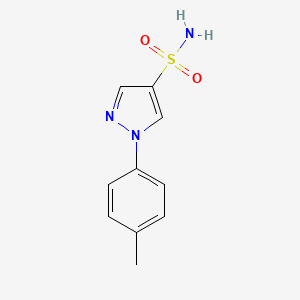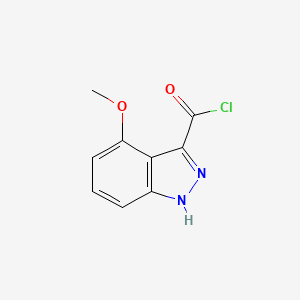![molecular formula C23H20N4OS2 B2446520 1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216652-98-0](/img/structure/B2446520.png)
1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound characterized by a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multi-step organic synthesis The synthetic route typically starts with the construction of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one scaffold through cyclization reactions
Industrial Production Methods: On an industrial scale, the production methods are optimized for higher yields and cost efficiency. Key reaction steps are scaled up, and the reaction conditions are fine-tuned to ensure reproducibility. Continuous flow chemistry might be employed to enhance reaction rates and safety.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can undergo various types of chemical reactions, such as:
Oxidation: Conversion of thioethers to sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction of nitro or carbonyl functionalities.
Substitution: Aromatic substitution reactions to introduce different substituents on the benzyl rings.
Common Reagents and Conditions: Typical reagents used include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents under basic or acidic conditions.
Major Products Formed: Depending on the specific reactions, the major products can include sulfoxides, sulfones, substituted benzyl derivatives, and reduced thieno-triazolopyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. Its heterocyclic core makes it a valuable template for developing new chemical entities.
Biology: In biology, it is investigated for its potential biological activity. Compounds with similar structures have been reported to exhibit antimicrobial, antiviral, and anticancer activities.
Medicine: In medicine, research focuses on its potential as a therapeutic agent. The compound's core structure is a pharmacophore that could be optimized for treating various diseases.
Industry: In industry, this compound could be used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one depends on its target. Generally, it might act by:
Binding to specific enzymes or receptors, modulating their activity.
Interfering with cellular processes such as DNA replication or protein synthesis.
Molecular Targets and Pathways Involved: Potential molecular targets include kinases, receptors, and enzymes involved in disease pathways. Its activity might involve pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
4-(4-Benzylbenzyl)thieno[2,3-d]pyrimidin-2-amine: Similar core with different substituents.
1-(4-Benzylthio)thieno[3,2-c]pyridine: A different fused ring system but with related functional groups.
This uniqueness could translate to distinct biological activity and synthetic accessibility, making it a valuable compound for further research and development.
Hope you find this useful! Want to dive deeper into any of these sections?
Properties
IUPAC Name |
12-benzylsulfanyl-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS2/c1-2-16-8-10-17(11-9-16)14-26-21(28)20-19(12-13-29-20)27-22(26)24-25-23(27)30-15-18-6-4-3-5-7-18/h3-13H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYSVGDKLZWMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino]sulfonyl}phenyl)methanaminium chloride](/img/structure/B2446437.png)



![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2446444.png)

![(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride](/img/structure/B2446447.png)
![N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2446449.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2446450.png)
![N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2446452.png)

![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2446456.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)
